molecular formula C15H20N4O2S B2886890 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1797718-69-4

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2886890
CAS No.: 1797718-69-4
M. Wt: 320.41
InChI Key: FLCZAUAGHHQGMO-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a dimethylamino group and a methyl group, linked to a phenylmethanesulfonamide moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it valuable in medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl groups. The final step involves the sulfonamide formation.

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Substitution Reactions: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine, while the methyl group can be added through alkylation reactions.

    Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with phenylmethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Dimethylamine in ethanol or other suitable solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is used as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological targets, while the sulfonamide group can enhance binding affinity through additional interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
  • **N-(6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
  • **N-(4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-benzylmethanesulfonamide

Uniqueness

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide stands out due to the combination of its dimethylamino and methyl substituents on the pyrimidine ring, which confer unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it more effective in various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-12-9-15(19(2)3)18-14(17-12)10-16-22(20,21)11-13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCZAUAGHHQGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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